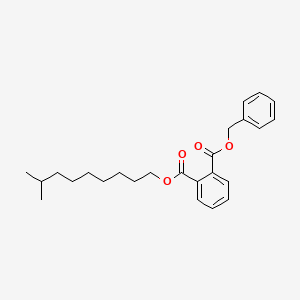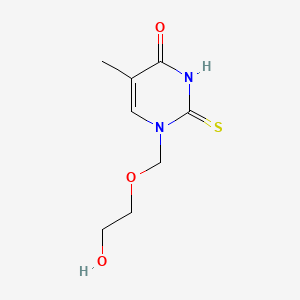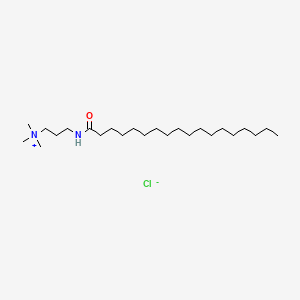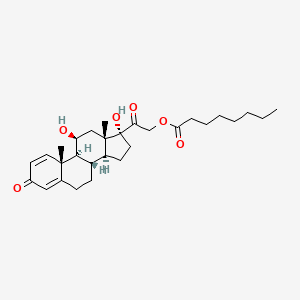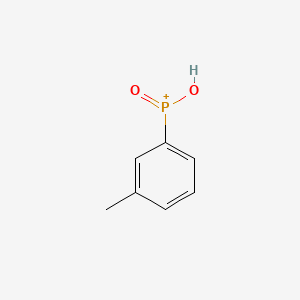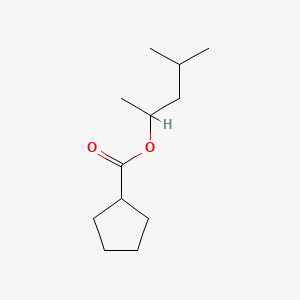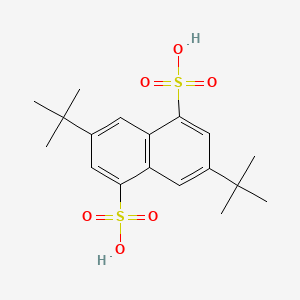
3,7-Di-tert-butylnaphthalene-1,5-disulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Di-tert-butylnaphthalene-1,5-disulphonic acid is a chemical compound with the molecular formula C18H24O6S2 and a molecular weight of 400.51 g/mol . It is known for its unique structure, which includes two tert-butyl groups and two sulfonic acid groups attached to a naphthalene ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 3,7-Di-tert-butylnaphthalene-1,5-disulphonic acid typically involves the sulfonation of 3,7-di-tert-butylnaphthalene. The reaction conditions often include the use of sulfuric acid or oleum as the sulfonating agents . The industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
3,7-Di-tert-butylnaphthalene-1,5-disulphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3,7-Di-tert-butylnaphthalene-1,5-disulphonic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,7-Di-tert-butylnaphthalene-1,5-disulphonic acid involves its interaction with molecular targets and pathways within biological systems. The sulfonic acid groups play a crucial role in these interactions, often forming strong ionic bonds with target molecules. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
3,7-Di-tert-butylnaphthalene-1,5-disulphonic acid can be compared with other similar compounds, such as:
2,6-Di-tert-butylnaphthalene: This compound lacks the sulfonic acid groups, making it less reactive in certain chemical reactions.
1,5-Naphthalenedisulfonic acid: This compound does not have the tert-butyl groups, which affects its solubility and reactivity.
2,6-Diisopropylnaphthalene: Similar to 2,6-Di-tert-butylnaphthalene but with isopropyl groups instead of tert-butyl groups.
The uniqueness of this compound lies in its combination of tert-butyl and sulfonic acid groups, which impart distinct chemical properties and reactivity.
Propiedades
Número CAS |
47486-75-9 |
|---|---|
Fórmula molecular |
C18H24O6S2 |
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
3,7-ditert-butylnaphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C18H24O6S2/c1-17(2,3)11-7-13-14(15(9-11)25(19,20)21)8-12(18(4,5)6)10-16(13)26(22,23)24/h7-10H,1-6H3,(H,19,20,21)(H,22,23,24) |
Clave InChI |
UAVWWXVXXQGHGA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C(C=C(C=C2S(=O)(=O)O)C(C)(C)C)C(=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


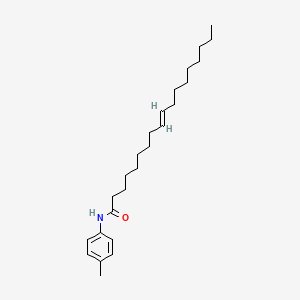
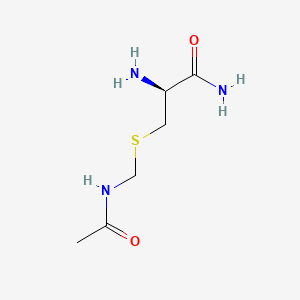
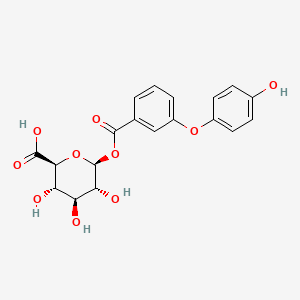
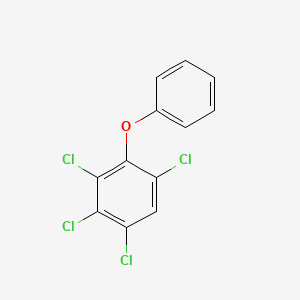
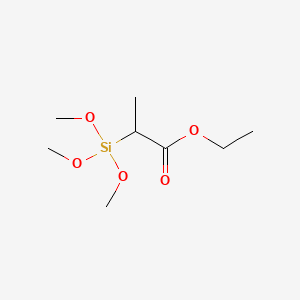
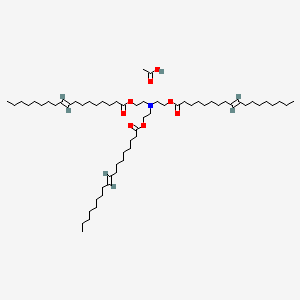
![3-Butyl-6,7-bis(2-hydroxyphenyl)-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B12667689.png)
